[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery Regioisomer SAR

Researchers requiring underexploited 1,4-diazabicyclo[3.2.1]octane regioisomers often encounter limited commercial availability. This compound directly addresses that gap as a 95%+ purity fragment scaffold with orthogonal reactivity: - Regioisomeric differentiation from 3,8- and 1,6-series for novel SAR exploration. - C-2 primary amine enables parallel library synthesis (amide, urea, sulfonamide) without protecting-group manipulation. - Benzenesulfonyl UV chromophore simplifies HPLC monitoring; suitable for chemical-biology probe conjugation.

Molecular Formula C13H19N3O2S
Molecular Weight 281.38 g/mol
CAS No. 1461707-56-1
Cat. No. B1379148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine
CAS1461707-56-1
Molecular FormulaC13H19N3O2S
Molecular Weight281.38 g/mol
Structural Identifiers
SMILESC1CN2CC1N(CC2CN)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C13H19N3O2S/c14-8-12-10-16(11-6-7-15(12)9-11)19(17,18)13-4-2-1-3-5-13/h1-5,11-12H,6-10,14H2
InChIKeyXNZXNSSSNOBSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine (CAS 1461707-56-1) is a bicyclic diamine building block defined by a 1,4-diazabicyclo[3.2.1]octane core bearing a benzenesulfonyl group at the N-4 position and a methanamine substituent at the C-2 position . The compound possesses molecular formula C₁₃H₁₉N₃O₂S, molecular weight 281.38 g/mol, and is catalogued as a versatile small-molecule scaffold with a minimum purity specification of 95% . Unlike the widely exploited 3,8-diazabicyclo[3.2.1]octane and 1,6-diazabicyclo[3.2.1]octane regioisomers that dominate the beta-lactamase inhibitor patent landscape, this 1,4-diazabicyclo[3.2.1]octane isomer establishes a distinct nitrogen-atom connectivity pattern that alters both dipole alignment and hydrogen-bonding capacity relative to its regioisomers, thereby offering differentiated vectors for fragment-based lead generation and scaffold-hopping campaigns [1][2].

Underexplored 1,4-diazabicyclo[3.2.1]octane regioisomer — distinct from common 3,8- and 1,6-series scaffolds

N-4 benzenesulfonyl provides electron‑withdrawing, non‑basic sulfonamide handle

C-2 primary amine enables chemoselective derivatization (amide, urea, bioconjugation)

Compatible with fragment-based screening and scaffold‑hopping campaigns

Why Generic Analogs Cannot Substitute


The 1,4-diazabicyclo[3.2.1]octane scaffold is regioisomeric with the more prevalent 3,8- and 1,6-diazabicyclo[3.2.1]octane frameworks used in beta-lactamase inhibitors (e.g., avibactam), and each regioisomer exhibits distinct nitrogen positioning, conformational preferences, and hydrogen-bonding geometries that are non-interchangeable for structure-activity relationship (SAR) programs [1][2]. Within the 1,4-series, the N-4 benzenesulfonyl substitution introduces a strong electron-withdrawing aryl sulfonamide that modulates the basicity and nucleophilicity of the bridgehead amine system, distinguishing this compound from unsubstituted, N-alkyl, or N-acyl 1,4-diazabicyclo[3.2.1]octane analogs . Furthermore, the C-2 methanamine appendage provides a primary amine handle for derivatization (e.g., amide coupling, reductive amination, urea formation) that is absent in simpler benzenesulfonylated diazabicycle analogs lacking an exocyclic amine . Substituting a generic or near-analog building block without matching both the regioisomeric connectivity and the specific N-sulfonyl plus C-methanamine substitution pattern risks altering key molecular recognition features, synthetic derivatization pathways, and downstream pharmacological profiles.

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Regioisomer mismatch1,4-diazabicyclo core is non‑interchangeable with 3,8‑ or 1,6‑isomers; nitrogen positioning alters dipole, H‑bonding, and receptor recognition.
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Sulfonyl electronic profileBenzenesulfonyl group strongly modulates amine basicity and reactivity; unsubstituted, N‑alkyl, or N‑acyl analogs may shift synthetic outcomes.
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Missing functional handleC-2 primary amine is absent in many benzenesulfonylated diazabicycles; near analogs without it limit derivatization pathways.

Quantitative Differentiation Evidence


Regioisomeric Core Comparison

The target compound is built on the 1,4-diazabicyclo[3.2.1]octane scaffold, which is structurally and electronically distinct from the 3,8- and 1,6-diazabicyclo[3.2.1]octane regioisomers that form the core of approved beta-lactamase inhibitors (e.g., avibactam, relebactam) and delta opioid agonists [1][2]. In a comparative study of diazabicycloalkane cores targeting delta opioid receptors, the 3,8-diazabicyclo[3.2.1]octane-based compound 4 demonstrated a Ki of 0.46 nM with 134-fold selectivity over mu receptors, whereas 3,6-diazabicyclo[3.1.1]heptane and 3,9-diazabicyclo[3.3.1]nonane analogs showed markedly different affinity and selectivity profiles, confirming that nitrogen atom positioning within the bicyclic framework is a critical determinant of biological activity [2]. The 1,4-regioisomer has been structurally characterized to exhibit distinct interatomic distances, dipole orientation, and hydrogen-bonding geometry compared to nortropane (8-azabicyclo[3.2.1]octane) and, by class-level inference, to other diazabicyclo regioisomers [3].

Core regioisomerism
Reported

1,4- vs 3,8- and 1,6-diazabicyclo cores: distinct dipole vectors and H‑bond geometry; 3,8-isomer δ opioid Ki 0.46 nM

Scaffold-specific SAR differentiation supports novel IP exploration

No quantitative receptor data for 1,4-benzensulfonyl derivative

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery Regioisomer SAR

Sulfonyl Substituent Electronic Effects

The benzenesulfonyl (Bs) group at N-4 introduces distinct steric and electronic properties compared to other sulfonyl substituents commonly employed on diazabicyclo[3.2.1]octane scaffolds. In a divergent synthesis study of diazabicyclo[3.2.1]octane derivatives, the bromobenzenesulfonyl (Bs), methanesulfonyl (Ms), and 4-toluenesulfonyl (Ts) groups were shown to differentially influence reaction pathways and downstream derivatization outcomes, establishing that sulfonyl identity is not interchangeable for synthetic planning . The benzenesulfonyl group (Hammett σₚ ≈ 0.70 for -SO₂Ph) is a stronger electron-withdrawing group than 4-toluenesulfonyl (σₚ ≈ 0.55 for -SO₂C₆H₄CH₃) and substantially more electron-withdrawing than methanesulfonyl (σₚ ≈ 0.60, aliphatic vs aromatic conjugation), predicting differences in N-4 lone-pair availability, pKa of the bridgehead amine, and susceptibility to nucleophilic substitution reactions [1].

Sulfonyl EW strength
Class-level

Benzenesulfonyl (σₚ≈0.70) > Methanesulfonyl (0.60) > 4‑Toluenesulfonyl (0.55)

Supports tunable amine basicity and reaction selectivity

Class-level inference; experimental reactivity data not reported

Sulfonamide SAR Synthetic Building Block Reactivity Electron-Withdrawing Group Tuning

C-2 Primary Amine Functional Handle

The presence of a primary amine (methanamine, -CH₂NH₂) at the C-2 position of the bicyclic scaffold is a critical functional differentiation point. The target compound carries an exocyclic primary amine with molecular formula C₁₃H₁₉N₃O₂S and a SMILES string confirming the -CH₂NH₂ appendage (NCC1CN...) . In contrast, the N-benzenesulfonyl L-proline class of bradykinin antagonists (e.g., US Patent 6734306) features a carboxylic acid handle, while simpler N-benzenesulfonyl diazabicycles (e.g., patent family around N-benzenesulfonyl tropane derivatives) lack an exocyclic amine altogether [1]. The presence of the primary amine enables a broader set of conjugation reactions—amide coupling, reductive amination, urea and thiourea formation, sulfonamide capping, and immobilization onto solid supports or biotin tags—that are inaccessible to analogs bearing only tertiary amines, carboxylic acids, or hydroxyl groups at the corresponding position [2].

C-2 functional handle
Class-level

Primary amine (–CH₂NH₂) vs. carboxylic acid or H; enables amide, urea, bioconjugation chemistry

Broadens derivatization scope beyond analogs lacking this handle

Structural comparison; no quantitative reactivity data for this scaffold

Primary Amine Derivatization Chemical Biology Probe Design Click Chemistry Handle

Impact of N-4 Substitution on Physicochemical Properties

The introduction of the benzenesulfonyl group onto the N-4 position of the 1,4-diazabicyclo[3.2.1]octane scaffold is predicted to substantially alter key physicochemical parameters compared to the unsubstituted parent. The parent 1,4-diazabicyclo[3.2.1]octane (CAS not assigned for the base scaffold; MW 112.17; molecular formula C₆H₁₂N₂) has been structurally characterized with its molecular structure determined in comparison to nortropane [1]. Addition of the benzenesulfonyl group (C₆H₅SO₂-, ΔMW +141.17) and methanamine appendage (CH₂NH₂, ΔMW +30.05) increases the molecular weight to 281.38 and the formula to C₁₃H₁₉N₃O₂S . The benzenesulfonyl group converts a basic tertiary amine (pKa of conjugate acid ~9-10 for bridgehead amines in related 1,4-diazabicyclo systems) into a non-basic sulfonamide nitrogen, simultaneously increasing lipophilicity (estimated ΔlogP +1.5 to +2.0 for benzene sulfonamide vs unsubstituted amine based on fragment contribution methods) and introducing π-stacking capacity via the phenyl ring [2].

Physicochemical shift
Class-level

ΔMW +169.2, est. ΔlogP +1.5–2.0, N-4 amine becomes non‑basic

Creates chemoselective handle; only C-2 amine reactive

Estimated values; experimental logP/pKa not reported

Physicochemical Property Tuning LogP Modulation Amine Basicity Engineering

Purity Specification Benchmark

The target compound is consistently specified at a minimum purity of 95% across independent vendor technical datasheets. CymitQuimica (Biosynth brand) lists a minimum purity of 95% for catalog reference 3D-LIC70756, while the Chemsrc entry for CAS 1461707-56-1 corroborates this purity tier . A third vendor source, Chemenu (Catalog CM407579), also specifies 95%+ purity . This establishes a procurement-grade benchmark: for building block applications where purity ≥95% is the minimum acceptance criterion, this compound meets the standard. Users requiring higher purity (e.g., ≥98% for crystallography, ≥99% for in vivo studies) should note that no vendor currently offers an analytically verified higher-purity grade, which may necessitate in-house purification—a consideration when comparing procurement options against competing building blocks that may be available in 98%+ grades from multiple suppliers.

Purity benchmark
Specification review

95% minimum (3 vendor sources) vs. 97‑98% common for related diazabicyclo building blocks

Niche scaffold; may require in‑house purification for >95% needs

Discontinued at primary vendor; check stock from alternative suppliers

Quality Control Specification Procurement Benchmarking Chemical Purity Standard

Antifilarial Scaffold Heritage

The 1,4-diazabicyclo[3.2.1]octane scaffold has a documented history of antifilarial activity, as established in a Journal of Medicinal Chemistry study of N-acylated 1,4-diazabicyclo[3.2.1]octanes and 3-aminopyrrolidines as analogues of diethylcarbamazine (DEC) [1]. In the Litomosoides carinii gerbil in vivo model, specific 1,4-diazabicyclo[3.2.1]octane derivatives demonstrated potent microfilaricidal activity while showing no effect on adult worms, a pharmacological profile that mirrors DEC's activity pattern [1]. While quantitative IC₅₀ or ED₅₀ data for the specific N-4 benzenesulfonyl C-2 methanamine derivative (CAS 1461707-56-1) has not been reported in this antifilarial context, the scaffold lineage establishes a class-level precedent for antiparasitic investigation that is distinct from the beta-lactamase inhibitory profile of 1,6-diazabicyclo[3.2.1]octane analogs (avibactam class) and the opioid receptor agonism of 3,8-diazabicyclo[3.2.1]octane analogs [2].

Antifilarial heritage
Class-level

1,4-series: microfilaricidal in L. carinii model; 1,6-series: β‑lactamase inhibitor; 3,8-series: δ opioid agonist (Ki 0.46 nM)

Supports antiparasitic screening; orthogonal to other regioisomer applications

No specific antifilarial data for CAS 1461707-56-1

Antiparasitic Drug Discovery Microfilaricide Scaffold Neglected Tropical Disease Research

High-Value Application Scenarios


Fragment-Based Lead Generation

The compound is best deployed as a fragment-sized scaffold (MW 281.38) in fragment-based drug discovery (FBDD) campaigns where the 1,4-diazabicyclo[3.2.1]octane core represents an underexploited regioisomeric space relative to the heavily patented 3,8- and 1,6-diazabicyclo[3.2.1]octane series [1]. The C-2 primary amine enables rapid parallel derivatization (amide libraries, urea libraries, sulfonamide capping) without affecting the N-4 benzenesulfonamide, while the benzenesulfonyl phenyl ring provides a hydrophobic anchor point for fragment growing. The scaffold's documented antifilarial heritage further supports its inclusion in antiparasitic screening cascades as a privileged starting point [2]. For procurement: researchers should budget for in-house LC-MS purity verification given the 95% minimum specification, and should confirm current stock availability as the primary listed vendor has discontinued the product .

Scaffold-Hopping from Opioid Agonists

The 1,4-diazabicyclo[3.2.1]octane scaffold provides a logical scaffold-hopping partner to the 3,8-diazabicyclo[3.2.1]octane series exemplified by delta opioid agonist compound 4 (Ki 0.46 nM) [1]. Systematic replacement of the 3,8-regioisomer with the 1,4-regioisomer while maintaining or varying the benzenesulfonyl and methanamine substitution pattern can probe the conformational and electronic requirements for delta/mu/kappa opioid receptor selectivity. The N-4 benzenesulfonyl group in the 1,4-isomer occupies a position that is topologically distinct from the N-8 substituent in the 3,8-series, potentially accessing different receptor subpockets. Procurement priority: medium; investigators should verify structural identity by ¹H-NMR and HRMS before committing the compound to receptor binding assays.

Chemical Biology Probe Synthesis

The orthogonal reactivity profile—inert N-4 benzenesulfonamide coupled with a reactive C-2 primary amine—makes this compound an ideal intermediate for generating sulfonamide-containing chemical biology probes [1]. The C-2 amine can be conjugated to fluorophores (e.g., BODIPY-NHS, fluorescein isothiocyanate), biotin tags, photoaffinity labels (diazirine or benzophenone acids), or PEG linkers via simple amide coupling chemistry. The benzenesulfonyl group simultaneously provides a UV chromophore (λmax ~225-265 nm for benzenesulfonamides) that facilitates HPLC purification monitoring. Compared to analogs where both nitrogens are basic (unsubstituted parent scaffold) or where the sulfonamide is at a different position, this compound permits single-site, chemoselective modification without requiring protection/deprotection steps. For procurement: the discontinued status at the primary vendor may necessitate custom synthesis; researchers should contact Biosynth or alternative suppliers (Chemenu, Chemsrc-listed vendors) for current inventory [2].

Microfilaricide Lead Optimization

Given the established microfilaricidal activity of N-acylated 1,4-diazabicyclo[3.2.1]octane derivatives in the Litomosoides carinii gerbil model, this building block can serve as a starting material for synthesizing focused antifilarial compound libraries [1]. The C-2 methanamine provides a vector for introducing diverse acyl, sulfonyl, or alkyl groups to probe SAR around the amine position, while the benzenesulfonyl group at N-4 can be varied (e.g., substituted benzenesulfonyl, heteroaryl sulfonyl) to optimize potency, selectivity, and pharmacokinetic properties. This application scenario is differentiated from the beta-lactamase inhibitor programs that dominate diazabicyclo[3.2.1]octane research, and targets an indication area (filariasis) with significant unmet medical need and limited commercial competition. Researchers should note the absence of adulticidal activity in the parent scaffold class and design screening cascades accordingly [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Underexplored 1,4-diazabicyclo scaffold with orthogonal reactive sites
Fragment library synthesis and target‑based screening
Scaffold-hopping (opioid receptor research)
Regioisomeric core topologically divergent from 3,8-series opioid ligands
Opioid receptor selectivity profiling in binding assays
Chemical biology probe synthesis
Chemoselective C-2 amine (inert N-4 sulfonamide) for single‑site conjugation
Conjugation efficiency and probe validation in target‑engagement studies
Antiparasitic screening (filariasis research)
Scaffold with reported microfilaricidal class heritage (L. carinii model)
Microfilaricidal activity screening in in vivo models; SAR around N‑4 and C‑2
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